Ethyl 4-ethoxy-2-oxopent-3-enoate
Description
Ethyl 4-ethoxy-2-oxopent-3-enoate (CAS: 1821247-33-9) is an α,β-unsaturated ketoester characterized by an ethyl ester group, a ketone at position 2, and an ethoxy substituent at position 4 of a pent-3-enoate backbone . Its structure (Fig. This compound is synthesized via esterification and substitution reactions, often serving as an intermediate in pharmaceuticals or agrochemicals.
Properties
Molecular Formula |
C9H14O4 |
|---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
ethyl 4-ethoxy-2-oxopent-3-enoate |
InChI |
InChI=1S/C9H14O4/c1-4-12-7(3)6-8(10)9(11)13-5-2/h6H,4-5H2,1-3H3 |
InChI Key |
JGZDFJZKXHTQDM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=CC(=O)C(=O)OCC)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds share structural motifs with ethyl 4-ethoxy-2-oxopent-3-enoate, differing in substituents, functional groups, or backbone modifications. Key comparisons are summarized in Table 1.
Structural and Functional Group Variations
Ethyl 3-amino-4-oxopent-2-enoate (Compound 66)
- Structure: Replaces the ethoxy group at position 4 with an amino (-NH₂) group .
- Synthesis: Prepared via reaction of ethyl 3-azido-4-oxopentanoate with acetaldehyde (MeCHO), followed by reduction .
- Key Differences: The amino group enhances nucleophilicity, making this compound more reactive in cyclization or condensation reactions compared to the ethoxy-substituted analog.
Ethyl (3E)-2-oxo-4-phenylbut-3-enoate
- Structure : Features a phenyl group at position 4 instead of ethoxy, shortening the carbon chain to a butenate backbone .
Ethyl (4E)-2,2-diethyl-3-oxo-5-phenylpent-4-enoate
- Structure : Contains diethyl substituents at position 2 and a phenyl group at position 5, extending conjugation .
Ethyl 3-methyl-4-oxopent-2-enoate
Data Tables
Table 1. Comparative Structural and Physical Properties
| Compound Name | Molecular Formula | Key Substituents | Synthesis Route | Applications |
|---|---|---|---|---|
| This compound | C₉H₁₄O₄ | 4-ethoxy, 2-keto | Esterification/condensation | Organic intermediate |
| Ethyl 3-amino-4-oxopent-2-enoate | C₇H₁₁NO₃ | 3-amino, 4-keto | Azide reduction | Heterocycle synthesis |
| Ethyl 2-phenylacetoacetate | C₁₂H₁₄O₃ | 2-phenyl, 3-keto | Acetoacetic ester synthesis | Pharmaceutical precursor |
| Ethyl 3-methyl-4-oxopent-2-enoate | C₈H₁₂O₃ | 3-methyl, 4-keto | Aldol condensation | Polymer chemistry |
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